(2E)-3-[(4-methoxyphenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-18(25-19(22-13)14-4-3-10-20-12-14)17(23)9-11-21-15-5-7-16(24-2)8-6-15/h3-12,21H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKTFNNNCSCRI-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(4-methoxyphenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various bioactive compounds.
- Pyridine Moiety : Often associated with neuroactive properties.
- Methoxy Group : Enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | |
| Compound B | A549 (Lung Cancer) | 15.0 | |
| Compound C | HeLa (Cervical Cancer) | 12.8 |
Antimicrobial Activity
Thiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
Antioxidant Activity
The antioxidant properties of thiazole derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for preventing oxidative stress-related diseases.
Case Study 1: Anticancer Screening
A study conducted by researchers demonstrated that the compound exhibited significant cytotoxicity in MCF-7 and A549 cell lines, with an IC50 value of 10.5 µM and 15.0 µM respectively. The study utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compound over 48 hours.
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial efficacy, this compound was tested against common pathogens. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential for development into a therapeutic agent for infectious diseases.
The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:
- Anticancer Mechanisms : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.
- Antimicrobial Mechanisms : Disruption of bacterial membrane integrity and inhibition of nucleic acid synthesis.
- Antioxidant Mechanisms : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
Scientific Research Applications
Anticancer Applications
Recent studies have explored the anticancer potential of this compound. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
In a study published in Molecules, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results indicated that it exhibited significant cytotoxicity, with IC50 values suggesting it is a promising candidate for further development as an anticancer drug .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response.
Case Study: In Silico Analysis
A study conducted using molecular docking techniques demonstrated that the compound binds effectively to the active site of 5-lipoxygenase, potentially inhibiting its activity. This suggests that (2E)-3-[(4-methoxyphenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one could be developed into a therapeutic agent for inflammatory diseases .
Other Therapeutic Uses
Beyond its anticancer and anti-inflammatory applications, this compound's structural characteristics indicate potential uses in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Research is ongoing to evaluate its neuroprotective effects, particularly in models of neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what parameters critically influence yield and purity?
- Methodology : The compound is synthesized via a multi-step process, often involving:
- Condensation reactions : Formation of the enone backbone through base-catalyzed aldol-like condensation between a substituted thiazole carbonyl derivative and a 4-methoxyaniline precursor. Solvent choice (e.g., ethanol for polar intermediates, DMF for high-temperature steps) and catalysts (e.g., p-toluenesulfonic acid) are critical .
- Thiazole ring assembly : Cyclization of thiourea derivatives with α-haloketones under reflux conditions. Temperature control (80–120°C) and stoichiometric ratios of reactants (e.g., pyridinyl substituents) ensure regioselectivity .
- Optimization : Yield improvements (60–85%) are achieved by inert atmosphere (N₂) to prevent oxidation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Key techniques :
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the enone double bond) and bond angles. Reported R factors < 0.06 indicate high precision .
- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridinyl protons; δ 6.7–7.3 ppm for aromatic methoxy groups) and ¹³C NMR (carbonyl C=O at ~190 ppm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 379.44 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values in anticancer assays)?
- Methodology :
- Standardized assays : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and controls (e.g., doxorubicin) to minimize variability. Verify purity via HPLC (>98%) to exclude byproducts .
- Dose-response validation : Repeat studies across a wider concentration range (0.1–100 µM) to identify non-linear effects. Contradictions in (antimicrobial vs. anticancer) may arise from differing membrane permeability in bacterial vs. eukaryotic cells.
- Data reconciliation : Meta-analysis of raw datasets (e.g., PubChem BioAssay) to identify outliers or protocol discrepancies .
Q. What computational strategies predict binding interactions between this compound and kinase targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., EGFR or CDK2) to model the thiazole-pyridinyl moiety’s role in ATP-binding pocket interactions. Validate with free energy calculations (ΔG < -8 kcal/mol) .
- MD simulations : GROMACS-based simulations (100 ns) assess stability of hydrogen bonds between the methoxyphenyl group and conserved lysine residues .
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl on thiazole) with inhibitory activity using partial least squares regression .
Q. How does stereoelectronic tuning of the enone moiety influence reactivity in nucleophilic addition reactions?
- Experimental design :
- Kinetic studies : Monitor Michael addition rates with thiols or amines under varying pH (5–9). The E-configuration’s electron-deficient double bond enhances electrophilicity, but steric hindrance from the thiazole may reduce accessibility .
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) compare LUMO distribution across the enone system to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
